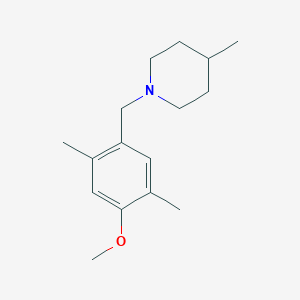
1-(2-bromobenzoyl)-2-phenyl-2-pyrrolidinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-bromobenzoyl)-2-phenyl-2-pyrrolidinecarbonitrile, commonly known as BPPC, is a chemical compound that has been widely studied for its potential applications in scientific research. BPPC is a member of the pyrrolidine family of compounds and has been found to exhibit a range of interesting biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of BPPC is not fully understood, but it is believed to work by inhibiting certain enzymes or proteins that are involved in disease processes. For example, BPPC has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in the development of cancer.
Biochemical and Physiological Effects:
BPPC has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been found to induce apoptosis (cell death) in cancer cells, and to inhibit the growth and proliferation of cancer cells. BPPC has also been found to enhance learning and memory in animal models, suggesting that it may have potential as a cognitive enhancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BPPC is its versatility. It can be easily synthesized using a variety of methods, and can be modified to produce a range of derivatives with different properties. However, one of the main limitations of BPPC is its toxicity. It has been found to be toxic to some cell types at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on BPPC. One area of interest is the development of new derivatives with improved properties, such as lower toxicity or increased potency. Another area of interest is the study of the mechanism of action of BPPC, which could provide insights into its potential as a drug candidate for the treatment of various diseases. Finally, there is also potential for the development of new applications for BPPC, such as in the field of nanotechnology or as a tool for studying protein-protein interactions.
Synthesemethoden
BPPC can be synthesized using a variety of methods, but one of the most common is the reaction between 2-bromobenzoyl chloride and phenylpyrrolidine in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that can be purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
BPPC has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a drug candidate for the treatment of various diseases. BPPC has been found to exhibit promising activity against cancer cells, and has also been studied for its potential use in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(2-bromobenzoyl)-2-phenylpyrrolidine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O/c19-16-10-5-4-9-15(16)17(22)21-12-6-11-18(21,13-20)14-7-2-1-3-8-14/h1-5,7-10H,6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFSADOTPDVLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2Br)(C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-methoxyphenyl)-N-{2-[(6-methyl-2-pyridinyl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}propanamide](/img/structure/B5115177.png)
![2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride](/img/structure/B5115180.png)

![2,2,2-trifluoroethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5115198.png)
![{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol](/img/structure/B5115203.png)
![4-(benzyloxy)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5115211.png)
![N,N-diethyl-3-[({[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amino)methyl]-2-pyridinamine](/img/structure/B5115217.png)

![1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5115233.png)
![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5115235.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B5115261.png)

![N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5115275.png)
![N-(1-{1-[4-(cyclopentyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5115295.png)
